molecular formula C11H12F2N2O B3167608 1-(3,4-Difluorobenzoyl)piperazine CAS No. 923237-42-7

1-(3,4-Difluorobenzoyl)piperazine

Cat. No. B3167608
CAS RN: 923237-42-7
M. Wt: 226.22 g/mol
InChI Key: ADUNZIXVJYFOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3,4-Difluorobenzoyl)piperazine” is an organic compound with the molecular formula C11H12F2N2O . Its molecular weight is 226.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for “1-(3,4-Difluorobenzoyl)piperazine” is 1S/C11H12F2N2O/c12-9-2-1-8 (7-10 (9)13)11 (16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 . This indicates the presence of a piperazine ring substituted with a 3,4-difluorobenzoyl group .

Scientific Research Applications

Anticancer Properties

1-(3,4-Difluorobenzoyl)piperazine has shown promising cytotoxic effects against various carcinoma cell lines. Notably, it has demonstrated activity against liver (FOCUS, MAHLAVU, HEPG2, HEP3B), breast (BT20, T47D, CAMA-1), gastric (KATO-3), and endometrial (MFE-296) cancer cells . Researchers are investigating its potential as an anticancer agent, particularly in combination therapies.

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound. It exhibits inhibitory effects against certain bacterial and fungal strains. Researchers are investigating its mechanism of action and potential applications in treating infections .

Chemical Synthesis and Medicinal Chemistry

1-(3,4-Difluorobenzoyl)piperazine serves as a valuable building block in chemical synthesis. Medicinal chemists use it to create novel derivatives with modified pharmacological properties. Its unique fluorine substitution pattern makes it an attractive candidate for drug design .

Fluorine-Containing Drug Development

Fluorinated compounds often enhance drug bioavailability, metabolic stability, and binding affinity. Researchers explore 1-(3,4-Difluorobenzoyl)piperazine as a scaffold for developing fluorine-containing drugs. Its structural features contribute to improved drug-like properties .

Agrochemical Research

The compound’s fluorine atoms may impart desirable properties for agrochemical applications. Researchers investigate its potential as a pesticide or herbicide. Its stability and reactivity make it an interesting candidate for crop protection .

Materials Science

1-(3,4-Difluorobenzoyl)piperazine could find applications in materials science. Its unique structure may influence material properties, such as solubility, crystallinity, or optical behavior. Researchers explore its use in polymers, coatings, or sensors .

properties

IUPAC Name

(3,4-difluorophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUNZIXVJYFOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorobenzoyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3,4-Difluorobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3,4-Difluorobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3,4-Difluorobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.